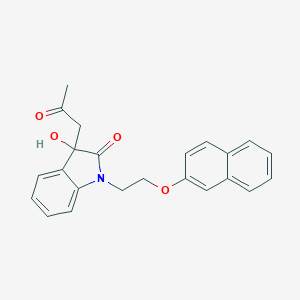

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HN1, is a small molecule compound that has been studied for its potential applications in scientific research. HN1 is a member of the indolinone family of compounds, which are known to have a variety of biological activities.

Aplicaciones Científicas De Investigación

Antispasmodic Activity

An experimental study investigated the anticonvulsant action of 2-oxoindolin-3-glyoxylic acid derivatives, including compounds related to 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, in acute myoclonic and other forms of convulsions. These derivatives demonstrated a reduction in convulsion syndrome, showcasing potential as antispasmodic agents. The effectiveness was comparable to that of diazepam, suggesting their utility in treating convulsive disorders (Lutsenko et al., 2014).

Synthetic Methodologies

The compound's derivatives have been explored in synthetic chemistry for their utility in producing complex molecules. For instance, MgCl2 catalyzed one-pot synthesis utilized similar chemical structures to create naphthalene-1,4-dione derivatives, highlighting green chemistry applications and the versatility of these compounds in organic synthesis (Zhijie Fu et al., 2016).

Intramolecular Cyclization

Research into the synthesis of complex heterocyclic compounds through intramolecular cyclization demonstrated the use of hydroxylactams, including naphthalen-1-yl derivatives, to produce isoxazolo-pyrroloisoquinoline and related structures. This showcases the compound's potential in facilitating the synthesis of biologically active heterocycles (L. V. Lenshmidt et al., 2018).

Antitumor Activity

The synthesis and evaluation of naphthalen-1-yl derivatives, including structural analogs of 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, have shown promising results in anticancer studies. These studies indicate the potential of such compounds in developing new therapeutic agents for cancer treatment (R. S. Gouhar & Eman M. Raafat, 2015).

Anxiolytic Effect

A study on the anxiolytic effect of 2-oxoindolin-3-glyoxylic acid derivatives, related to the compound , confirmed their potential in reducing anxiety. This research highlighted the diversity of biological activities that compounds with this core structure might exhibit, offering new avenues for psychiatric medication development (R. Lutsenko et al., 2013).

Propiedades

IUPAC Name |

3-hydroxy-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-16(25)15-23(27)20-8-4-5-9-21(20)24(22(23)26)12-13-28-19-11-10-17-6-2-3-7-18(17)14-19/h2-11,14,27H,12-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKZDZRTARMCHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC4=CC=CC=C4C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)

![N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B368373.png)

![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)

![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)

![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)

![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)

![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)

![N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarbo xamide](/img/structure/B368390.png)

![N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368392.png)

![2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368393.png)

![N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide](/img/structure/B368394.png)

![2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368395.png)

![2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368397.png)

![2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B368398.png)